Cas no 746585-43-3 (Glycine, N-[(2-methylphenyl)methyl]-, methyl ester)
![Glycine, N-[(2-methylphenyl)methyl]-, methyl ester structure](https://ja.kuujia.com/scimg/cas/746585-43-3x500.png)
Glycine, N-[(2-methylphenyl)methyl]-, methyl ester 化学的及び物理的性質
名前と識別子
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- Glycine, N-[(2-methylphenyl)methyl]-, methyl ester
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- インチ: 1S/C11H15NO2/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3
- InChIKey: RDEZFROJXQPRBQ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CNCC1=CC=CC=C1C
Glycine, N-[(2-methylphenyl)methyl]-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996809-1g |
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 95% | 1g |
¥2534.0 | 2024-04-18 | |
Ambeed | A1113901-1g |
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 95% | 1g |
$369.0 | 2024-04-17 | |
Enamine | EN300-58812-0.1g |
methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 0.1g |
$402.0 | 2023-06-03 | ||
Enamine | EN300-58812-2.5g |
methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 2.5g |
$894.0 | 2023-06-03 | ||
Enamine | EN300-58812-0.25g |
methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 0.25g |
$420.0 | 2023-06-03 | ||
Enamine | EN300-58812-0.5g |
methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 0.5g |
$438.0 | 2023-06-03 | ||
Ambeed | A1113901-5g |
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 95% | 5g |
$1073.0 | 2024-04-17 | |
Enamine | EN300-58812-0.05g |
methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 0.05g |
$383.0 | 2023-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996809-5g |
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 95% | 5g |
¥7364.0 | 2024-04-18 | |
Enamine | EN300-58812-1.0g |
methyl 2-{[(2-methylphenyl)methyl]amino}acetate |
746585-43-3 | 1g |
$457.0 | 2023-06-03 |
Glycine, N-[(2-methylphenyl)methyl]-, methyl ester 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
Glycine, N-[(2-methylphenyl)methyl]-, methyl esterに関する追加情報
Glycine, N-[(2-Methylphenyl)methyl]-, Methyl Ester: A Comprehensive Overview
The compound with CAS No. 746585-43-3, commonly referred to as Glycine, N-[(2-methylphenyl)methyl]-, methyl ester, is a significant molecule in the field of organic chemistry. This compound is a derivative of glycine, a simple amino acid, modified with an N-substituent and a methyl ester group. Its structure consists of a glycine backbone where the amino group is substituted with a (2-methylphenyl)methyl group, and the carboxylic acid is esterified with a methyl group. This modification imparts unique chemical properties and opens up various applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of Glycine, N-[(2-methylphenyl)methyl]-, methyl ester in drug delivery systems. Researchers have explored its ability to act as a prodrug component due to its stability and controlled release properties. The methyl ester group enhances solubility in certain solvents, making it easier to formulate into tablets or capsules. Additionally, the (2-methylphenyl)methyl substituent contributes to lipophilicity, which can improve bioavailability when administered orally.
In the realm of agrochemicals, this compound has shown promise as a precursor for herbicides and fungicides. Its ability to inhibit specific enzymes in plant pathogens has been documented in recent agricultural studies. The substitution pattern on the phenyl ring allows for selective toxicity against target organisms while minimizing harm to non-target species. This makes it a valuable candidate for developing eco-friendly pesticides.
From a synthetic perspective, Glycine, N-[(2-methylphenyl)methyl]-, methyl ester is typically prepared through nucleophilic substitution reactions. The synthesis involves reacting glycine with an appropriate alkylating agent under controlled conditions to introduce the (2-methylphenyl)methyl group at the nitrogen atom. Subsequent esterification with methanol yields the final product. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.
Another area of interest is its role in materials science. The compound has been investigated as a building block for polyamides and other polymers due to its amide functionality. Its unique structure allows for tailored mechanical properties in polymer matrices, making it suitable for applications in biodegradable plastics and advanced composites.
Recent advancements in analytical techniques have also enhanced our understanding of Glycine, N-[(2-methylphenyl)methyl]-, methyl ester's behavior under various conditions. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have provided detailed insights into its molecular interactions and degradation pathways. These studies are crucial for assessing its environmental impact and safety profile.
In conclusion, Glycine, N-[(2-methylphenyl)methyl]-, methyl ester (CAS No. 746585-43-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new potential uses and optimize its synthesis and application methods.
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